Cas no 133992-58-2 (Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate)
Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate
- ethyl 1-benzyl-5-methyltriazole-4-carboxylate
- 1-benzyl-5-methyl-1H-1,2,3-triazol-4-carboxylic acid ethyl ester
- ethylbenzylmethyltriazolecarboxylate
- FT-0643211
- DTXSID30377510
- SCHEMBL15936871
- CS-0318590
- A806708
- H-33001
- MFCD06797393
- DERCUHLDCICKMF-UHFFFAOYSA-N
- 133992-58-2
- AKOS005072926
- J-520524
- s12304
- 1H-1,2,3-triazole-4-carboxylic acid, 5-methyl-1-(phenylmethyl)-, ethyl ester
- DB-042211
- ALBB-022831
- ethyl 1-benzyl-5-methyl-1,2,3-triazole-4-carboxylate
-
- MDL: MFCD06797393
- Inchi: 1S/C13H15N3O2/c1-3-18-13(17)12-10(2)16(15-14-12)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3
- InChI Key: DERCUHLDCICKMF-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=C(C)N(CC2C=CC=CC=2)N=N1)=O
Computed Properties
- Exact Mass: 245.11600
- Monoisotopic Mass: 245.116
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 57Ų
Experimental Properties
- Density: 1.18
- Melting Point: 68°
- Boiling Point: 398.4 °C at 760 mmHg
- Flash Point: 194.8 °C
- Refractive Index: 1.583
- PSA: 57.01000
- LogP: 1.81150
Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019139871-1g |
Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate |
133992-58-2 | 95% | 1g |
200.56 USD | 2021-05-31 | |
| Alichem | A019139871-5g |
Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate |
133992-58-2 | 95% | 5g |
436.56 USD | 2021-05-31 | |
| Chemenu | CM338113-1g |
ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate |
133992-58-2 | 95%+ | 1g |
$293 | 2021-08-18 | |
| TRC | B125975-10mg |
ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate |
133992-58-2 | 10mg |
$ 64.00 | 2023-04-19 | ||
| TRC | B125975-50mg |
ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate |
133992-58-2 | 50mg |
$ 144.00 | 2023-04-19 | ||
| TRC | B125975-100mg |
ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate |
133992-58-2 | 100mg |
$ 196.00 | 2023-04-19 | ||
| Chemenu | CM338113-1g |
ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate |
133992-58-2 | 95%+ | 1g |
$276 | 2023-03-05 | |
| Ambeed | A228239-1g |
Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate |
133992-58-2 | 95+% | 1g |
$251.0 | 2024-04-24 | |
| abcr | AB248662-500mg |
Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate, 95%; . |
133992-58-2 | 95% | 500mg |
€215.40 | 2025-04-21 | |
| abcr | AB248662-1g |
Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate, 95%; . |
133992-58-2 | 95% | 1g |
€315.00 | 2025-04-21 |
Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate Suppliers
Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate
Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS No. 133992-58-2): A Comprehensive Overview
Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS No. 133992-58-2) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the triazole class, which is well-known for its broad spectrum of applications in medicinal chemistry. The presence of both benzyl and methyl substituents in its structure enhances its chemical diversity, making it a valuable scaffold for the development of novel therapeutic agents.
The Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate molecule exhibits a distinct chemical profile characterized by a triazole ring fused with a carboxylic acid ester group. This structural motif has been extensively studied for its potential to interact with various biological targets, including enzymes and receptors. The benzyl group contributes to the compound's lipophilicity, while the methyl group at the 5-position of the triazole ring influences its electronic properties, making it a versatile intermediate in synthetic chemistry.
In recent years, there has been a growing interest in triazole derivatives as pharmacophores due to their ability to modulate multiple biological pathways. The Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate has been investigated for its potential applications in treating various diseases, including infectious diseases and inflammatory conditions. Its structural similarity to known bioactive molecules makes it an attractive candidate for further pharmacological exploration.
One of the most compelling aspects of this compound is its role as a building block in drug discovery. The carboxylic acid ester group can be readily modified through various chemical reactions, allowing researchers to tailor its properties for specific applications. For instance, it can be converted into amides or esters, which are common functional groups in many pharmaceuticals. This flexibility makes it an invaluable tool for medicinal chemists seeking to develop new drugs.
The synthesis of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the condensation of benzylamine with methyl acetoacetate under acidic conditions, followed by cyclization to form the triazole ring. Subsequent esterification of the carboxylic acid group yields the final product. This synthetic route underscores the compound's accessibility and feasibility for large-scale production.
Recent studies have demonstrated the potential of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate as an inhibitor of certain enzymes implicated in disease pathogenesis. For example, preliminary in vitro studies suggest that it may inhibit enzymes involved in inflammation and oxidative stress, which are key factors in conditions such as arthritis and neurodegenerative diseases. These findings have opened up new avenues for research and development in therapeutic agents targeting these pathways.
The compound's interaction with biological targets is further enhanced by its ability to cross cell membranes due to its lipophilic nature. This property is crucial for many drugs, as it ensures efficient delivery to target sites within the body. Additionally, the presence of both benzyl and methyl groups allows for fine-tuning of its pharmacokinetic properties through structural modifications.
In conclusion, Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS No. 133992-58-2) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features make it a versatile scaffold for drug development, and recent research highlights its role as an inhibitor of key enzymes involved in various diseases. As our understanding of biological pathways continues to expand, compounds like this are poised to play a crucial role in the discovery and development of new therapeutic agents.
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